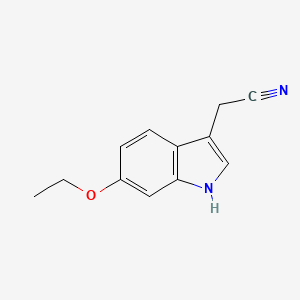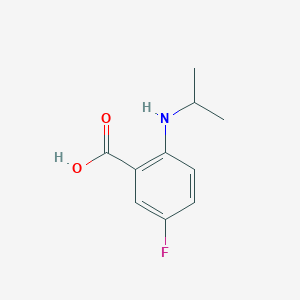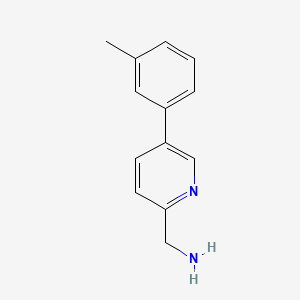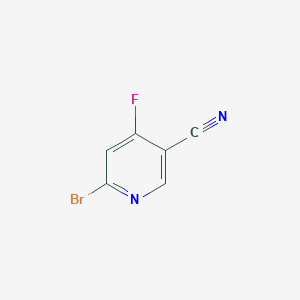
1-Phenyl-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2,3-dihydro-1H-Indol ist eine heterocyclische organische Verbindung, die zur Indol-Familie gehört. Indole sind aufgrund ihres Vorkommens in verschiedenen Naturprodukten und Pharmazeutika von Bedeutung. Diese Verbindung weist eine Phenylgruppe auf, die an eine Dihydroindolstruktur gebunden ist, was sie zu einem vielseitigen Molekül in der Synthesechemie und biologischen Forschung macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1-Phenyl-2,3-dihydro-1H-Indol kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Fischer-Indol-Synthese, bei der Phenylhydrazin mit Cyclohexanon in Gegenwart eines sauren Katalysators wie Methansulfonsäure unter Rückflussbedingungen reagiert . Diese Methode liefert das gewünschte Indolderivat in guter Ausbeute.
Industrielle Produktionsmethoden: Die industrielle Produktion von 1-Phenyl-2,3-dihydro-1H-Indol beinhaltet typischerweise die großtechnische Fischer-Indol-Synthese aufgrund ihrer Effizienz und Skalierbarkeit. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten, wodurch sie für die pharmazeutische und chemische Industrie geeignet ist.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-Phenyl-2,3-dihydro-1H-Indol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Indolderivate zu bilden.
Reduktion: Reduktionsreaktionen können es in gesättigtere Verbindungen umwandeln.
Substitution: Elektrophile Substitutionsreaktionen sind aufgrund des elektronenreichen Charakters des Indolrings häufig.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden unter sauren Bedingungen verwendet.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) ist eine typische Methode.
Substitution: Halogenierung kann mit Halogenen wie Chlor oder Brom in Gegenwart eines Lewis-Säure-Katalysators erreicht werden.
Hauptprodukte:
Oxidation: Produziert Indol-2-Carbonsäurederivate.
Reduktion: Liefert gesättigtere Indolinderivate.
Substitution: Bildet halogenierte Indolderivate.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2,3-dihydro-1H-Indol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-Phenyl-2,3-dihydro-1H-Indol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es kann an bestimmte Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Beispielsweise ist bekannt, dass Indolderivate mit Östrogenrezeptoren interagieren und so die Genexpression und zelluläre Reaktionen beeinflussen . Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem beteiligten biologischen System ab.
Ähnliche Verbindungen:
2-Phenylindol: Teilt eine ähnliche Struktur, unterscheidet sich jedoch in der Position der Phenylgruppe.
3-Phenylindol: Ein weiteres Strukturisomer mit der Phenylgruppe an der dritten Position.
Indolin: Ein vollständig gesättigtes Derivat von Indol.
Einzigartigkeit: 1-Phenyl-2,3-dihydro-1H-Indol ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Dihydrostruktur macht es in bestimmten chemischen Reaktionen reaktiver als vollständig aromatische Indole.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with estrogen receptors, influencing gene expression and cellular responses . The exact mechanism depends on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
2-Phenylindole: Shares a similar structure but differs in the position of the phenyl group.
3-Phenylindole: Another structural isomer with the phenyl group at the third position.
Indoline: A fully saturated derivative of indole.
Uniqueness: 1-Phenyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydro structure makes it more reactive in certain chemical reactions compared to fully aromatic indoles.
Eigenschaften
CAS-Nummer |
25083-11-8 |
|---|---|
Molekularformel |
C14H13N |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
1-phenyl-2,3-dihydroindole |
InChI |
InChI=1S/C14H13N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-9H,10-11H2 |
InChI-Schlüssel |
GDLZIYHXVZRNOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B11902457.png)

![1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902469.png)
![3,5,9,11-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaene](/img/structure/B11902472.png)



![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride](/img/structure/B11902490.png)

![5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B11902508.png)
